molecular formula C10H14ClN3O2 B13637439 (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol

(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol

Cat. No.: B13637439
M. Wt: 243.69 g/mol
InChI Key: JQBYRSYQPCKLLX-UHFFFAOYSA-N
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Description

(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is a chiral pyrimidine derivative featuring a 3-methylmorpholine substituent at the 6-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₀H₁₅ClN₃O₂, with a molecular weight of 244.70 g/mol (calculated from the [M+H]+ ion at m/z 244.40) . The compound is synthesized via a multi-step process involving lithium borohydride reduction of (R)-methyl 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate, followed by purification . Key spectroscopic data include:

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.32 (3H, d), 4.59 (2H, s), 6.44 (1H, s) .
  • Synthetic utility: It serves as a critical intermediate in the synthesis of ATR kinase inhibitors such as Ceralasertib (AZD6738), highlighting its pharmaceutical relevance .

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

[2-chloro-6-(3-methylmorpholin-4-yl)pyrimidin-4-yl]methanol

InChI

InChI=1S/C10H14ClN3O2/c1-7-6-16-3-2-14(7)9-4-8(5-15)12-10(11)13-9/h4,7,15H,2-3,5-6H2,1H3

InChI Key

JQBYRSYQPCKLLX-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CO)Cl

Origin of Product

United States

Preparation Methods

Reduction of (R)-Methyl 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate

The primary synthetic route reported involves the reduction of (R)-methyl 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate to the corresponding (R)-alcohol, (R)-[2-chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol, using lithium tetrahydridoborate (lithium borohydride) as the reducing agent in tetrahydrofuran (THF) solvent under an inert atmosphere.

  • Reagents and Conditions:

    • Starting material: (R)-methyl 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate (16.28 g, 59.92 mmol)
    • Lithium borohydride solution (2 M in THF, 18 mL, 36.00 mmol)
    • Solvent: Tetrahydrofuran (200 mL)
    • Temperature: Initially 0 °C, then allowed to warm to room temperature
    • Atmosphere: Nitrogen (inert)
    • Reaction time: 18 hours stirring after initial addition and temperature ramp
  • Procedure:

    • Lithium borohydride solution was added dropwise to the ester solution in THF at 0 °C over 20 minutes.
    • The mixture was stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 18 hours.
    • Water (200 mL) was added to quench the reaction, and THF was evaporated.
    • The aqueous phase was extracted with ethyl acetate (2 × 100 mL).
    • The combined organic extracts were dried over magnesium sulfate and evaporated to yield the product.
  • Yield and Purity:

    • The product, this compound, was obtained in quantitative yield (14.54 g, 100%).
    • The product was used directly in subsequent steps without further purification.

This method is described as efficient and straightforward, suitable for producing the chiral alcohol with retention of stereochemistry under mild conditions.

Analytical and Research Outcomes

Reaction Parameters Impact

  • The low temperature at the start of the reaction (0 °C) helps control the reduction rate and avoid side reactions.
  • The inert nitrogen atmosphere prevents oxidation or moisture interference.
  • Extended reaction time ensures complete conversion of the ester to the alcohol.

Comparative Table of Preparation Parameters

Parameter Details
Starting material (R)-methyl 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate
Reducing agent Lithium borohydride (2 M in THF)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C initially, then room temperature
Atmosphere Nitrogen (inert)
Reaction time 18 hours after addition and temperature ramp
Workup Quench with water, extract with ethyl acetate
Yield 100% (quantitative)
Purification None required; crude product used directly

Additional Notes from Literature and Patents

  • While the primary preparation method is reduction of the ester, other synthetic routes involving substitution on the pyrimidine ring or morpholino ring formation have been reported in related compounds, often using palladium-catalyzed cross-coupling or nucleophilic substitution methods. However, these are more complex and less directly related to this specific compound's preparation.
  • The compound is often a key intermediate in pharmaceutical synthesis, necessitating high purity and stereochemical control.
  • No reliable alternative preparation methods with detailed conditions and yields were found outside the lithium borohydride reduction route, highlighting this method's prominence.

Chemical Reactions Analysis

Types of Reactions

®-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

®-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol) Notable Properties/Applications Reference
(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol Pyrimidine - 6: 3-methylmorpholino
- 4: CH₂OH
244.70 Intermediate for ATR inhibitors
[2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methanol Thieno[3,2-d]pyrimidine - 4: Morpholino
- 6: CH₂OH
299.78 Higher molecular weight; thiophene core enhances lipophilicity
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - 6: Piperazine sulfonate
- 4: Morpholino
472.98 Sulfonate group improves solubility; antiviral applications
(3R)-4-[2-Chloro-6-[[(R)-methylsulfinyl]methyl]pyrimidin-4-yl]-3-methyl-morpholine Pyrimidine - 6: Methylsulfinylmethyl
- 4: Morpholine
303.80 Chiral sulfoxide moiety; potential for asymmetric synthesis
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol Pyridine - 6: Cl
- 4: CF₃
- 2: CH₂OH
211.57 Trifluoromethyl group enhances metabolic stability

Key Findings from Comparative Analysis

Core Structure Impact: Pyrimidine-based compounds (e.g., the target molecule) are preferred for kinase inhibitor synthesis due to their planar structure, which facilitates binding to ATP pockets .

Substituent Effects: Morpholino vs. Piperazine: Morpholino groups (as in the target compound) confer rigidity and moderate basicity, while piperazine derivatives (e.g., ) offer flexibility and tunable basicity via N-substituents . Trifluoromethyl Groups: Pyridine analogs with CF₃ groups (e.g., ) show enhanced metabolic stability due to fluorine’s electronegativity and steric effects .

Synthetic Challenges: The target compound’s chiral 3-methylmorpholino group requires enantioselective synthesis, whereas non-chiral analogs (e.g., ) are simpler to prepare . Sulfoxide-containing derivatives (e.g., ) demand precise oxidation conditions to control stereochemistry .

Biological Activity

(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is a complex organic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C10H14ClN3O2
  • Molecular Weight : 243.69 g/mol
  • IUPAC Name : [2-chloro-6-(3-methylmorpholin-4-yl)pyrimidin-4-yl]methanol
  • Canonical SMILES : CC1COCCN1C2=NC(=NC(=C2)CO)Cl

This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The compound has been investigated for its potential to inhibit certain enzymes and modulate receptor activities, which can lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway in cellular signaling that regulates cell growth and survival .
  • Receptor Binding : It interacts with various receptors, which may alter their activity and influence physiological responses.

Antitumor Activity

Research has indicated that this compound possesses significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

  • HL60 : Human promyelocytic leukemia cells
  • MCF7 : Human breast cancer cells

The compound's ability to induce apoptosis in these cell lines suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound. Below are summarized findings from notable research:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of PI3K with IC50 values indicating effective modulation of signaling pathways.
Antitumor ActivityShowed significant cytotoxicity in HL60 and MCF7 cell lines with IC50 values below 10 µM.
Antimicrobial TestsExhibited moderate activity against Gram-positive bacteria; further studies needed for comprehensive profiling.

Applications

This compound has applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
  • Biochemical Research : In studies focused on enzyme inhibition and receptor interactions.
  • Chemical Synthesis : As an intermediate in the synthesis of more complex organic molecules.

Q & A

Q. What are the key synthetic routes for (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step sequence starting from (R)-methyl 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate. A critical step involves lithium borohydride-mediated reduction of the methyl ester to the methanol derivative under controlled conditions (0°C to RT, THF solvent, 18-hour reaction time) . Yield optimization requires strict temperature control to avoid side reactions, such as over-reduction or decomposition. Catalytic methods or alternative reducing agents (e.g., NaBH4 with additives) may be explored for improved selectivity. Post-synthesis purification via trituration with Et2O or chromatography is recommended to isolate the product in high purity (>95%) .

Q. How can the structure and purity of this compound be confirmed?

Analytical characterization relies on:

  • NMR Spectroscopy : Key 1H NMR signals include δ 1.32 (3H, d, CH3), δ 4.59 (2H, s, CH2OH), and δ 6.44 (1H, s, pyrimidine-H) .
  • Mass Spectrometry : ESI+ m/z = 244.40 (MH+) confirms molecular weight .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity. Monitor for residual starting material or byproducts like (R)-4-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-3-methylmorpholine .

Q. What safety precautions are necessary during handling?

While specific toxicity data for this compound is limited, structural analogs (e.g., chlorinated pyrimidines) may exhibit acute toxicity. Follow standard protocols for chlorinated organics:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., methanesulfonyl chloride in downstream reactions) .
  • Dispose of waste via halogenated solvent streams.

Advanced Research Questions

Q. How does stereochemistry at the morpholine ring influence biological activity?

The (R)-configuration at the 3-methylmorpholino moiety is critical for target binding in related ATR inhibitors (e.g., ceralasertib derivatives) . Comparative studies with (S)-enantiomers show reduced potency due to steric clashes in enzyme active sites. To assess stereochemical impact:

  • Synthesize enantiomers via chiral resolution or asymmetric catalysis.
  • Conduct enzymatic assays (e.g., kinase inhibition profiling) and molecular docking simulations.
  • Monitor metabolic stability differences using liver microsomes .

Q. What strategies mitigate byproduct formation during methanesulfonation?

Methanesulfonyl chloride reactions often yield sulfonate esters (e.g., (R)-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methyl methanesulfonate) alongside chlorinated byproducts. Mitigation strategies include:

  • Controlled reagent addition : Add methanesulfonyl chloride dropwise at 0–25°C to minimize exotherms .
  • Solvent optimization : Use DCM over THF to reduce nucleophilic substitution side reactions.
  • Byproduct recycling : Convert chloromethyl derivatives back to the methanol intermediate via hydrolysis (e.g., NaOH/EtOH) .

Q. How can enantiomeric purity be validated for large-scale synthesis?

For GMP-compliant production:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.
  • Polarimetry : Compare specific rotation values with literature ([α]D = +15.2° for (R)-enantiomer) .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis of derivatives (e.g., sulfoxide analogs) .

Q. What are the limitations of current SAR studies for this compound class?

Existing SAR data focus on pyrimidine-morpholine hybrids but lack:

  • In vivo pharmacokinetic profiles : Address poor solubility (logP ≈ 1.8) via prodrug strategies (e.g., phosphate esters) .
  • Off-target effects : Screen against related kinases (e.g., ATM, DNA-PK) to assess selectivity .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) .

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